An In-depth Technical Guide to the Discovery and Isolation of ω-Muricholic Acid
An In-depth Technical Guide to the Discovery and Isolation of ω-Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omega-muricholic acid (ω-MCA), a secondary bile acid primarily found in rodents, has garnered significant scientific interest due to its distinct role as an antagonist of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of ω-MCA. It details the microbial and enzymatic pathways of its formation, outlines experimental protocols for its extraction and quantification, and presents its antagonistic activity against FXR in a quantitative context. Furthermore, this document illustrates the key signaling pathways influenced by ω-MCA, offering valuable insights for researchers in metabolic diseases, gut microbiome studies, and drug development.
Discovery and Isolation
The discovery of ω-muricholic acid is intrinsically linked to the study of bile acid metabolism by the gut microbiota. Initially, it was identified as a metabolic product of other primary muricholic acids in rats.
Microbial Biotransformation
The initial discovery highlighted that ω-muricholic acid is not a primary bile acid synthesized in the liver but rather a secondary bile acid formed through the enzymatic action of intestinal bacteria. Specifically, it was found that anaerobic bacteria, including strains of Clostridium and Eubacterium, are capable of converting β-muricholic acid into ω-muricholic acid in the gut of rats.[1] This conversion involves a two-step process:
-
Oxidation: A bacterial isolate, such as Eubacterium lentum, oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group.
-
Reduction: Another bacterial species then reduces the 6-oxo group to a 6α-hydroxyl group, yielding ω-muricholic acid.
Enzymatic Synthesis
More recently, a one-pot enzymatic synthesis method has been developed for the production of ω-muricholic acid from hyocholic acid. This biocatalytic process utilizes hydroxysteroid dehydrogenases (HSDHs) to achieve a Mitsunobu-like stereoinversion of the C-7 hydroxyl group of hyocholic acid. This enzymatic approach offers a more controlled and efficient synthesis route compared to the complexities of microbial conversion or chemical synthesis.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (3α,5β,6α,7β)-3,6,7-trihydroxycholan-24-oic acid |
| Molecular Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.57 g/mol |
| CAS Number | 6830-03-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), and DMSO |
Role as a Farnesoid X Receptor (FXR) Antagonist
A pivotal aspect of ω-muricholic acid's biological significance is its function as a natural antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. While many bile acids act as agonists for FXR, ω-muricholic acid and its conjugated forms exhibit inhibitory activity.
Quantitative Antagonistic Activity
The antagonistic potency of muricholic acids against FXR has been quantified, primarily for the taurine-conjugated form of β-muricholic acid (T-β-MCA), which is structurally very similar to ω-muricholic acid.
| Compound | Receptor | Assay Type | IC₅₀ (μM) |
| Tauro-β-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 40[2][3] |
| Glycine-β-muricholic acid (Gly-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | Not explicitly quantified, but identified as a potent antagonist[4][5] |
| Glycoursodeoxycholic acid (GUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 77.2[3] |
| Tauroursodeoxycholic acid (TUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 75.1[3] |
| Hyocholic acid (HCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 70.1[3] |
Signaling Pathways
The antagonism of FXR by ω-muricholic acid has significant implications for downstream signaling pathways, primarily impacting bile acid synthesis and lipid metabolism.
The diagram above illustrates how ω-muricholic acid, by antagonizing FXR, prevents the induction of SHP. This leads to the disinhibition of LRH-1, a key activator of CYP7A1, the rate-limiting enzyme in bile acid synthesis. The net effect is an increase in bile acid production.
Experimental Protocols
Isolation and Purification of ω-Muricholic Acid from Feces
This protocol is adapted from general methods for fecal bile acid extraction and analysis.[6][7][8]
1. Sample Preparation:
- Lyophilize (freeze-dry) fecal samples to a constant weight.
- Grind the lyophilized feces into a fine powder.
2. Extraction:
- To 1 gram of dried fecal powder, add 10 mL of 95% ethanol containing 0.1 N NaOH.[9]
- Homogenize the mixture thoroughly using a mechanical homogenizer.
- Sonicate the homogenate for 30 minutes in a water bath.
- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Pool the supernatants.
3. Solid-Phase Extraction (SPE) for Cleanup:
- Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
- Load the pooled supernatant onto the conditioned cartridge.
- Wash the cartridge with 10 mL of water to remove polar impurities.
- Elute the bile acids with 10 mL of methanol.
- Dry the eluate under a stream of nitrogen gas.
4. High-Performance Liquid Chromatography (HPLC) for Purification:
- Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).
- Inject the sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Monitor the elution profile at 210 nm.
- Collect the fraction corresponding to the retention time of ω-muricholic acid standard.
- Confirm the identity and purity of the isolated fraction using LC-MS/MS.
// Nodes
Feces [label="Fecal Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lyophilize [label="Lyophilization & Grinding", fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(Ethanol/NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Supernatant [label="Pooled Supernatant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
SPE [label="Solid-Phase Extraction (C18)", fillcolor="#FBBC05", fontcolor="#202124"];
Elute [label="Elution (Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dry [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HPLC [label="HPLC Purification (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Collect [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pure_omega_MCA [label="Pure ω-Muricholic Acid", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Feces -> Lyophilize;
Lyophilize -> Extract;
Extract -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> SPE;
SPE -> Elute;
Elute -> Dry;
Dry -> HPLC;
HPLC -> Collect;
Collect -> Analyze;
Analyze -> Pure_omega_MCA;
}
Quantification of ω-Muricholic Acid by LC-MS/MS
This protocol is based on established methods for quantitative analysis of bile acids in biological matrices.
1. Sample Preparation and Extraction:
- Follow steps 1 and 2 from the isolation protocol (Section 6.1).
- Prior to extraction, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated ω-muricholic acid).
2. LC-MS/MS Analysis:
- Chromatographic System: Utilize a UHPLC system with a C18 or equivalent reverse-phase column.
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of 10-15 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for ω-muricholic acid and the internal standard.
- Example Transition for ω-MCA (precursor ion -> product ion): m/z 407.3 -> m/z 407.3 (pseudo-MRM) or other characteristic fragments.
- Quantification: Generate a calibration curve using standards of known concentrations of ω-muricholic acid. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
Omega-muricholic acid stands out as a key modulator of bile acid signaling through its antagonistic action on FXR. Its discovery, rooted in the metabolic activity of the gut microbiota, underscores the intricate interplay between host and microbial metabolism. The development of enzymatic synthesis and robust analytical methods for its isolation and quantification has enabled a deeper understanding of its physiological roles. For researchers in metabolic diseases and drug development, ω-muricholic acid and its derivatives represent promising leads for the development of novel therapeutics targeting FXR-mediated pathways. This guide provides a foundational resource to support further investigation into this important secondary bile acid.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]
